molecular formula C23H24N4O3 B10991577 N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B10991577
M. Wt: 404.5 g/mol
InChI Key: CZDNWERAMHIALU-UHFFFAOYSA-N
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Description

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: :

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-21-12-17(15-27(21)14-16-6-2-1-3-7-16)22(29)24-10-11-25-23(30)19-13-26-20-9-5-4-8-18(19)20/h1-9,13,17,26H,10-12,14-15H2,(H,24,29)(H,25,30)

InChI Key

CZDNWERAMHIALU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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